molecular formula C21H22BrN3O4S B14953136 5-bromo-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole

5-bromo-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole

Cat. No.: B14953136
M. Wt: 492.4 g/mol
InChI Key: BRCQLNVSLVYDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 5-bromoindole core substituted at the 1-position with a 2-oxoethyl group linked to a piperazine ring. The piperazine is further modified by a 4-methoxyphenylsulfonyl group.

Properties

Molecular Formula

C21H22BrN3O4S

Molecular Weight

492.4 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone

InChI

InChI=1S/C21H22BrN3O4S/c1-29-18-3-5-19(6-4-18)30(27,28)25-12-10-23(11-13-25)21(26)15-24-9-8-16-14-17(22)2-7-20(16)24/h2-9,14H,10-13,15H2,1H3

InChI Key

BRCQLNVSLVYDGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole typically involves multiple steps, including the formation of the indole core, bromination, and subsequent functionalization with the piperazine and sulfonyl groups. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core is then brominated at the 5th position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Functionalization: The brominated indole is then reacted with a piperazine derivative that has been pre-functionalized with a 4-methoxyphenylsulfonyl group. This step typically involves nucleophilic substitution reactions under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding indole-5-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.

    Biology: It is used in biological assays to study its effects on cellular pathways and molecular targets.

    Industry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-bromo-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It can bind to specific receptors on the cell surface, modulating their activity.

    Inhibition of Enzymes: The compound may inhibit certain enzymes involved in key metabolic pathways.

    Modulation of Signaling Pathways: It can affect intracellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Core Heterocycle Modifications

Indole vs. Pyrazole/Indolinone Cores

  • Pyrazole Derivatives (Compounds 16–18, ) : These contain a brominated pyrazole core linked to sulfonamide and tetrahydroindolone groups. Unlike the target compound’s indole, pyrazoles exhibit distinct electronic profiles due to their aromatic nitrogen positioning, which may influence binding to targets like cyclooxygenase (COX) or kinases .
  • Indolinone Derivatives (Compound 9g, ): The indolinone core introduces a ketone group, altering hydrogen-bonding capacity compared to the indole’s NH group. This modification is critical in Bruton’s tyrosine kinase (BTK) inhibition, where indolinones often show enhanced selectivity .

Sulfonamide and Piperazine Substituents

  • Bis(4-Fluorophenyl)methyl-Piperazine Analogues (Compounds 6h–6l, ): These compounds replace the 4-methoxyphenylsulfonyl group with bulkier bis(4-fluorophenyl)methyl substituents.
  • 4-Methoxyphenylsulfonyl vs. Chlorophenyl/Benzhydryl Groups : The methoxy group in the target compound improves solubility in polar solvents compared to chlorophenyl (Compound 17, ) or benzhydryl (Compounds 6d–6g, ) substituents. This feature is advantageous for bioavailability in drug design .

Bromine Substitution Patterns

  • 5-Bromoindole vs. 3-Bromobenzoyl (Compound 9g, ) : The target’s bromine at the indole 5-position directs steric and electronic effects toward planar interactions (e.g., with kinase ATP pockets), whereas 3-bromobenzoyl groups in BTK inhibitors facilitate hydrophobic binding .
  • Comparison with Oxadiazole-Thiones () : 5-Bromoindole-2-carboxylic acid oxadiazole derivatives prioritize hydrogen bonding via oxadiazole-thione groups, contrasting with the target compound’s sulfonamide-piperazine motif, which emphasizes conformational flexibility .

Physicochemical Properties

Property Target Compound Compound 6i () Compound 18 ()
Melting Point Not reported 129–130°C 160–161°C
Solubility Moderate (methoxy group) Low (fluorinated groups) Moderate (sulfonamide)
Molecular Weight ~550 g/mol (estimated) 575.91 g/mol 620.36 g/mol

The 4-methoxyphenyl group enhances aqueous solubility compared to halogenated analogues, critical for oral bioavailability .

Analytical Characterization

  • NMR and MS Data : Expected ¹H-NMR signals include δ 7.4–8.1 ppm (indole and aryl protons) and δ 3.8 ppm (methoxy group). ESI-MS would show [M+H]⁺ peaks ~551 m/z, consistent with analogues in and .
  • Purity Confirmation : TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and elemental analysis (C, H, N within 0.3% of theoretical) ensure purity, as seen in .

Biological Activity

The compound 5-bromo-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole is a synthetic derivative of indole that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides an overview of its biological activity, including its pharmacological profiles, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C19H23BrN2O4S\text{C}_{19}\text{H}_{23}\text{BrN}_{2}\text{O}_{4}\text{S}

This structure comprises a brominated indole core, a piperazine moiety, and a methoxyphenyl sulfonyl group, which contribute to its diverse biological activities.

Pharmacological Activity

1. Neuropharmacological Effects

Research indicates that this compound exhibits high selectivity for the 5-HT_6 receptor , which is implicated in cognitive processes. The compound has shown promising results in preclinical studies for enhancing cognitive functions and may serve as a potential treatment for cognitive disorders. In one study, it demonstrated a Ki value of 2.04 nM against the 5-HT_6 receptor, indicating strong binding affinity and selectivity over other serotonin receptors .

2. Antitumor Activity

The presence of the bromine atom in the indole framework has been associated with significant antitumor activity. Compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties .

3. Enzyme Inhibition

Preliminary studies have evaluated the compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. These activities are critical for the development of treatments for conditions like Alzheimer's disease and urinary tract infections. The compound was found to have an IC50 value of approximately 2.14 µM for AChE inhibition .

Case Study 1: Cognitive Enhancement

A study involving the combination of this compound with donepezil and memantine showed synergistic effects on acetylcholine levels in the ventral hippocampus, leading to improved cognitive outcomes in animal models . This suggests potential applicability in treating Alzheimer's disease.

Case Study 2: Anticancer Research

In vitro studies have demonstrated that similar brominated indole derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Summary of Biological Activities

Activity TypeMechanism/TargetObserved EffectsReference
Neuropharmacological5-HT_6 receptor bindingCognitive enhancement
AntitumorCytotoxicity against cancer cell linesInduction of apoptosis
Enzyme InhibitionAChE inhibitionPotential treatment for Alzheimer's

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.